1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Overview
Description
“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of unique chemicals . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .
Molecular Structure Analysis
The molecular formula of “1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is C5H11O1N2Cl1 . Another similar compound, “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride”, has a molecular weight of 164.63 .
Physical And Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)propan-1-one” has a molecular weight of 128.1750030517578 .
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
The compound is utilized in the synthesis of new heterocyclic amino acid derivatives through the Aza-Michael addition of NH-heterocycles . These derivatives are significant due to their presence in a variety of natural and synthetic products that exhibit diverse biological activities. The process involves catalyzed reactions and subsequent treatments to yield functionalized azetidine compounds with potential applications in pharmaceuticals.
Safety and Hazards
“1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride” is classified as a combustible solid. It has a WGK of 3, and its flash point is not applicable . The safety information for “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is the histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a response. The compound’s interaction with the H3R results in changes in intracellular cyclic adenosine monophosphate (cAMP) levels .
Biochemical Pathways
Upon activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, there is a decrease in cAMP levels . This decrease affects various biochemical pathways downstream, including the regulation of neurotransmitter release. The exact pathways and their downstream effects may vary depending on the specific cellular context.
Result of Action
The activation of the H3R by 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one could potentially influence cognitive processes.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPTLBKOCBBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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